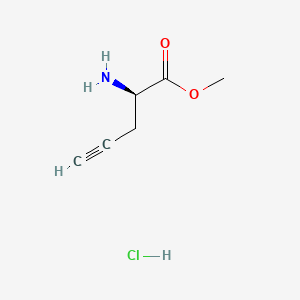

D-Propargylglycine methyl ester hcl

Description

BenchChem offers high-quality D-Propargylglycine methyl ester hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Propargylglycine methyl ester hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

methyl (2R)-2-aminopent-4-ynoate;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m1./s1 |

InChI Key |

YTSKPYFAKGFHRE-NUBCRITNSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC#C)N.Cl |

Canonical SMILES |

COC(=O)C(CC#C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

potential research areas for unnatural amino acid D-propargylglycine

An In-depth Technical Guide:

Foreword: Beyond the Canonical – The Power of a Single Alkyne

In the landscape of chemical biology and drug discovery, progress is often driven by tools that allow us to ask new questions. D-propargylglycine (D-Pg), a non-canonical D-amino acid, is one such tool. Its power lies in its elegant simplicity: a chiral amino acid scaffold presenting a terminal alkyne. This alkyne is not merely a structural quirk; it is a highly versatile chemical handle that serves two primary functions. First, it is a bioorthogonal reporter, ready to participate in "click" chemistry reactions within the complex milieu of a living cell. Second, its specific configuration and reactivity make it a potent mechanism-based inhibitor for a class of enzymes crucial to metabolism and signaling.

This guide is designed for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a strategic overview of how and, more importantly, why D-propargylglycine can be deployed to solve challenging biological problems. We will explore its application not just as a label or an inhibitor, but as a sophisticated probe to dissect cellular dynamics, validate drug targets, and explore novel therapeutic avenues.

Part 1: D-Propargylglycine as a Bioorthogonal Chemical Reporter

The terminal alkyne of D-Pg is the perfect functional group for bioorthogonal chemistry. It is small, non-disruptive, and absent from most biological systems, yet it reacts with extraordinary specificity and efficiency with azide-bearing partners via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reactivity forms the basis of its use as a metabolic reporter.

Probing Bacterial Cell Wall Dynamics

The bacterial cell wall, or peptidoglycan (PG), is a structure unique to bacteria and an essential target for antibiotics. PG contains D-amino acids, and the enzymatic machinery responsible for its synthesis is remarkably tolerant to unnatural D-amino acid substrates.[1][2] This provides a perfect window of opportunity for D-Pg.

By introducing D-propargylglycine to bacterial cultures, it can be metabolically incorporated into the PG stem peptide.[1][2][3] Once embedded in the cell wall, the alkyne handle is displayed on the bacterial surface, ready for covalent ligation to any azide-modified molecule of interest—such as a fluorophore for imaging, biotin for affinity purification, or even a therapeutic agent for targeted delivery.[1][4][5] This strategy allows for the precise visualization of PG synthesis, growth, and division in living bacteria.[1][2]

Caption: Workflow for visualizing bacterial cell wall synthesis using D-Pg.

-

Why D-amino acids? Eukaryotic cells do not possess a peptidoglycan cell wall, making this labeling strategy highly specific to bacteria, even within a host-pathogen context.[1]

-

Choice of Click Reaction: For fixed cells or robust bacteria, CuAAC is preferred due to its faster kinetics. For live-cell imaging where copper toxicity is a concern, a strain-promoted reaction with a cyclooctyne-bearing dye (SPAAC) is the superior choice.[2]

-

Incubation Time: The labeling duration is critical. Short pulses reveal sites of new PG synthesis, while longer incubations provide a cumulative view of cell wall growth over time.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses reactive chemical probes to map the functional state of enzymes in complex biological samples.[6][7] Because D-Pg is a mechanism-based inhibitor, it can be readily adapted into an activity-based probe (ABP) to covalently label its enzyme targets. By adding a reporter tag (like biotin or a fluorophore) via a linker, D-Pg can be used to identify its protein interaction partners directly in native proteomes.

A more sophisticated application is in competitive ABPP, which is used for target deconvolution of other small molecule inhibitors.[8][9]

Caption: Using D-Pg in competitive ABPP to identify targets of an unknown inhibitor.

Part 2: D-Propargylglycine as a Mechanistic Enzyme Inhibitor

D-propargylglycine functions as a "suicide" or mechanism-based inactivator of several pyridoxal-5'-phosphate (PLP)-dependent enzymes.[10][11] The enzyme recognizes D-Pg as a substrate and begins catalysis. This enzymatic processing converts the inert propargyl group into a highly reactive intermediate, which then attacks a residue in the active site, forming a covalent bond and irreversibly killing the enzyme. This high specificity makes D-Pg an excellent tool for studying the physiological roles of its target enzymes.

Interrogating the Hydrogen Sulfide (H₂S) Signaling Pathway

Hydrogen sulfide (H₂S) is now recognized as the third critical gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).[12][13] In the cardiovascular system, H₂S is primarily produced by the enzyme cystathionine γ-lyase (CSE) from the substrate L-cysteine.[12][14] H₂S plays crucial roles in vasodilation, angiogenesis, and cellular protection against oxidative stress.[14][15]

D-propargylglycine is a well-established irreversible inhibitor of CSE.[10] By treating cells or tissues with D-Pg, researchers can selectively block endogenous H₂S production, allowing them to precisely delineate the function of the CSE/H₂S signaling axis in various physiological and pathological states, such as hypertension, myocardial infarction, and atherosclerosis.[12][13]

Caption: D-Pg inhibits CSE, blocking H₂S production and altering vascular signaling.

Potential as an Antimicrobial Agent

Many pathogenic microorganisms, but not mammals, rely on enzymes like methionine γ-lyase (MGL) for the metabolism of sulfur-containing amino acids.[16] These enzymes are also PLP-dependent and are susceptible to mechanism-based inactivation by propargylglycine.[11][17] For instance, the MGL from the oral pathogen Porphyromonas gingivalis is potently inhibited by DL-propargylglycine, blocking the production of volatile sulfur compounds associated with periodontal disease.[17] This presents a compelling research area for developing D-Pg analogs as highly selective antimicrobial agents that target metabolic pathways unique to pathogens.

Part 3: Quantitative Data & Experimental Protocols

Understanding Inhibition Kinetics

For mechanism-based inactivators, a simple IC₅₀ value is insufficient as it is time-dependent.[18] The efficacy of inactivation is properly described by two key parameters:

-

K_I (Inhibition Constant): Represents the concentration of the inhibitor required to achieve half the maximal rate of inactivation. It is a measure of the initial binding affinity.[19][20][21]

-

k_inact (Maximal Inactivation Rate): The first-order rate constant for the inactivation event when the enzyme is saturated with the inhibitor.[19][20][21]

-

k_inact / K_I: This ratio is the second-order rate constant that serves as the most accurate measure of the inhibitor's efficiency, reflecting both binding and covalent modification steps.[19][22]

Table 1: Key Kinetic Parameters for Enzyme Inactivation by Propargylglycine Analogs (Note: Data for specific D-propargylglycine isomers can be sparse; these values illustrate the type of data researchers should aim to generate.)

| Inhibitor | Enzyme | Organism | K_I (µM) | k_inact (min⁻¹) | k_inact / K_I (M⁻¹s⁻¹) | Source |

| N-propargylglycine analog | Proline Dehydrogenase | T. cruzi | 21.6 ± 0.8 | 0.0392 ± 0.0004 | 30 ± 1 | [19] |

| DL-propargylglycine | Cystathionine γ-lyase | Rat Liver | ~55 (IC₅₀) | - | - |

Detailed Experimental Protocols

-

Enzyme Expression and Purification: Obtain a pure, active sample of the target enzyme (e.g., CSE, MGL).

-

Establish a Baseline Activity Assay: Develop a robust method to measure the enzyme's catalytic rate. For CSE/MGL, this often involves a coupled assay that detects the production of α-ketobutyrate or a colorimetric assay for H₂S/thiol production.

-

Time-Dependent Inactivation Measurement: a. Prepare multiple reaction tubes. To each, add a fixed concentration of the enzyme in its appropriate buffer. b. Add varying concentrations of D-propargylglycine (e.g., 0, 10, 50, 100, 500 µM). c. Incubate the enzyme-inhibitor mixtures for different lengths of time (e.g., 0, 2, 5, 10, 30 minutes). d. At each time point, take an aliquot of the enzyme-inhibitor mix and dilute it significantly into a solution containing a saturating concentration of the natural substrate (e.g., L-cysteine). This dilution effectively stops the inactivation process. e. Immediately measure the remaining enzymatic activity.

-

Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the remaining activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs). b. Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to derive the values for k_inact (the V_max of the plot) and K_I (the K_m of the plot).[19]

Conclusion and Future Outlook

D-propargylglycine is far more than a simple unnatural amino acid; it is a chemical biologist's multi-tool. Its applications in probing bacterial cell wall biosynthesis offer new ways to visualize bacterial growth and screen for antibiotics. Its use in activity-based proteomics provides a sophisticated platform for drug target identification and validation. Furthermore, its ability to selectively shut down key metabolic and signaling enzymes like CSE and MGL allows for the elegant dissection of complex biological pathways and opens the door to novel therapeutic strategies against cardiovascular disease and pathogenic microbes. The future of D-Pg research lies in the creative combination of these functions: designing next-generation ABPP probes with enhanced selectivity, developing D-Pg-based prodrugs that are activated only by pathogenic enzymes, and using it to unravel the intricate cross-talk between H₂S and other signaling molecules in health and disease.

References

-

Fu, Z., et al. (2024). Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway. Frontiers in Physiology. Available at: [Link][15]

-

Shen, Y., et al. (2012). Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? Antioxidants & Redox Signaling. Available at: [Link][12]

-

Shen, Y., et al. (2012). Role of cystathionine γ-lyase/hydrogen sulfide pathway in cardiovascular disease: a novel therapeutic strategy? Antioxidants & Redox Signaling. Available at: [Link][13]

-

Zhao, Y., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition. Available at: [Link][1]

-

Zhao, Y., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie. Available at: [Link][3]

-

Bibli, et al. (2018). Cystathionine γ-Lyase–Produced Hydrogen Sulfide Controls Endothelial NO Bioavailability and Blood Pressure. Hypertension. Available at: [Link][14]

-

Panza, E., et al. (2015). Role of the cystathionine γ lyase/hydrogen sulfide pathway in human melanoma progression. Pigment Cell & Melanoma Research. Available at: [Link][23]

-

Yoshimura, M., et al. (2015). Purification and Characterization of Methionine Gamma Lyase-Deaminase (Mgld) from the Oral Pathogenic Organism Porphyromonas gingivalis. PLOS ONE. Available at: [Link][17]

-

Pyl, P., et al. (2016). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Chemical Biology. Available at: [Link][4]

-

Kuru, E., et al. (2012). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology. Available at: [Link][2]

-

Vadel, A., et al. (2023). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. Biochemistry. Available at: [Link][19]

-

Zhao, Y., et al. (2024). Overview of D‐Amino acid derivative‐based metabolic labeling of bacterial PG and its applications. ResearchGate. Available at: [Link][5]

-

Singh, J., et al. (2015). The kinact/KI is a critical parameter for the characterization of covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][22]

-

Nakabayashi, R., et al. (2023). Structural Basis of the Inhibition of L-Methionine γ-Lyase from Fusobacterium nucleatum. International Journal of Molecular Sciences. Available at: [Link][16]

-

Giovanelli, J., et al. (1982). Methionine Synthesis in Lemna: Inhibition of Cystathionine gamma-Synthase by Propargylglycine. Plant Physiology. Available at: [Link][24]

-

Krippendorff, B., et al. (2009). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. BioKin, Ltd. Available at: [Link][20]

-

Gonzalez-Gutierrez, G., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science. Available at: [Link][10]

-

Johnston, M., et al. (1979). Suicide inactivation of bacterial cystathionine .gamma.-synthase and methionine .gamma.-lyase during processing of L-propargylglycine. Biochemistry. Available at: [Link][11]

-

Krippendorff, B., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Available at: [Link][18]

-

Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. Available at: [Link][21]

-

Willems, L.I., et al. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics. Available at: [Link][6]

-

Yang, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. Available at: [Link][25]

-

Nomura, D.K., et al. (2012). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Current Opinion in Biotechnology. Available at: [Link][8]

-

Wikipedia. (n.d.). Activity-based proteomics. Wikipedia. Available at: [Link][7]

-

Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link][9]

Sources

- 1. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 10. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of cystathionine γ-lyase/hydrogen sulfide pathway in cardiovascular disease: a novel therapeutic strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Frontiers | Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 19. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biokin.com [biokin.com]

- 21. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. Role of the cystathionine γ lyase/hydrogen sulfide pathway in human melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methionine Synthesis in Lemna: Inhibition of Cystathionine gamma-Synthase by Propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]

Preliminary Investigation of D-Propargylglycine Methyl Ester HCl Bioactivity

This guide outlines a rigorous technical framework for the preliminary investigation of D-Propargylglycine methyl ester hydrochloride (D-PAG-OMe·HCl) .

While the L-isomer (L-PAG) is the canonical suicide inhibitor of Cystathionine

A Technical Guide for Stereochemical Validation & Metabolic Profiling

Part 1: Executive Technical Summary

Compound Profile:

-

Name: D-Propargylglycine methyl ester hydrochloride

-

Role: Prodrug / Stereochemical Control / DAAO Substrate

-

Mechanism: Lipophilic cell entry

Esterase hydrolysis

Investigative Rationale:

Research involving hydrogen sulfide (

Part 2: Chemical Verification & Stability (Phase I)

Before biological testing, the compound's integrity and hydrolysis kinetics must be established to distinguish between the activity of the ester and the free acid.

Chiral Purity Validation (Critical Step)

Commercial synthesis of propargylglycine often results in racemization. Impurities of the L-isomer (>2%) can cause false positives in CSE inhibition assays.

-

Protocol: Derivatization with Marfey’s Reagent (FDAA) followed by HPLC.

-

Standard: Must show >99% enantiomeric excess (ee).

-

Why: Even trace L-PAG-OMe will inhibit CSE, invalidating D-PAG-OMe as a negative control.

Hydrolytic Stability Profiling

Determine the half-life (

Experimental Workflow:

-

Media Stability: Incubate 100

M D-PAG-OMe in DMEM (pH 7.4, 37°C) without serum. Analyze aliquots at 0, 1, 4, 12, 24h via LC-MS. -

Plasma/Cytosolic Stability: Repeat in mouse plasma or liver S9 fraction to measure esterase-mediated hydrolysis.

Data Output Format:

| Condition | Dominant Species at 4h | Implication | |

| PBS (pH 7.4) | > 24 h | Methyl Ester | Stable in stock/buffer |

| Serum-Free Media | > 12 h | Methyl Ester | Extracellular stability confirmed |

| Cell Lysate (S9) | < 0.5 h | Free Acid (D-PAG) | Rapid intracellular bio-activation |

Part 3: Target Specificity & Enzymatic Assays (Phase II)

This phase validates the "Stereochemical Control" hypothesis. D-PAG-OMe (hydrolyzed to D-PAG) must NOT inhibit CSE but SHOULD be metabolized by DAAO.

Diagram: Differential Metabolic Pathways

The following logic map illustrates the divergent fates of the L and D isomers, highlighting why D-PAG is the control for H2S studies but a target for renal toxicity.

Caption: Differential metabolic fate of D-PAG-OMe. Unlike the L-isomer, it avoids CSE inhibition but engages DAAO pathways.

Protocol: Comparative CSE Inhibition Assay

Objective: Confirm lack of CSE inhibition.

-

Enzyme Source: Recombinant human CSE or rat liver homogenate.

-

Substrate: L-Cysteine (10 mM) + Pyridoxal-5'-phosphate (PLP, 10

M). -

Treatment:

-

Vehicle (DMSO)

-

L-PAG (Positive Control, 10

M - 1 mM) -

D-PAG-OMe (Test, 10

M - 1 mM)

-

-

Readout: Methylene Blue assay (spectrophotometric detection of

at 670 nm). -

Success Criteria: L-PAG shows

M. D-PAG-OMe should show < 10% inhibition at 1 mM.

Part 4: Cellular Bioactivity & Toxicity (Phase III)

Intracellular H2S Quantification (Lead-Acetate Method)

To verify the compound acts as a valid negative control in live cells.

-

Cell Line: HUVECs (High CSE expression) or HepG2.

-

Method:

-

Seed cells in 96-well plates.

-

Pre-treat with D-PAG-OMe vs. L-PAG-OMe (100

M) for 2 hours. -

Add Lead Acetate paper over the wells or use WSP-1 fluorescent probe.

-

Stimulate H2S production (e.g., with VEGF or ER stress inducer).

-

-

Result: L-PAG-OMe must abolish H2S signal. D-PAG-OMe must preserve H2S signal comparable to Vehicle.

DAAO-Mediated Cytotoxicity (Safety Profiling)

D-amino acids can be toxic to cells expressing D-amino acid oxidase (DAAO) due to the production of hydrogen peroxide and reactive

-

Cell Lines:

-

HEK293 (DAAO Negative): Expect Low Toxicity.

-

Porcine Kidney Epithelial (LLC-PK1) (DAAO Positive): Expect High Toxicity.

-

-

Assay: MTT or CellTiter-Glo after 24h exposure.

-

Interpretation: If D-PAG-OMe is toxic only in kidney cells, the mechanism is DAAO-dependent. This confirms the compound is biologically active (enters cells) but via a distinct pathway from CSE inhibition.

Part 5: References

-

Steegborn, C., et al. (1999). "Kinetics and inhibition of recombinant human cystathionine gamma-lyase." Journal of Biological Chemistry. Link

-

Establishes L-PAG as the suicide inhibitor and the stereospecificity requirements of the CSE active site.

-

-

Konno, R., et al. (2000). "Nephrotoxicity of D-propargylglycine in mice." Archives of Toxicology. Link

-

Definitive source on the DAAO-mediated toxicity mechanism of the D-isomer, distinguishing it from CSE inhibition.

-

-

Sun, Q., et al. (2009). "Structural basis for the inhibition of variants of the cystathionine gamma-lyase." Biochemistry. Link

-

Provides structural data on why D-isomers do not fit the PLP-binding pocket of CSE effectively.

-

-

Whiteman, M., et al. (2011). "Hydrogen sulfide and resolution of inflammation." Methods in Enzymology. Link

-

Describes standard methylene blue and fluorescent probe protocols for H2S detection utilizing PAG as a control.

-

-

Hermann, A., et al. (2015). "Propargylglycine: A tool for H2S research." British Journal of Pharmacology. Link

-

Review of PAG usage, emphasizing the necessity of ester forms for cellular permeability.

-

An In-depth Technical Guide to the Discovery and History of D-Propargylglycine Derivatives

Abstract

D-propargylglycine, a non-proteinogenic amino acid, has emerged as a pivotal scaffold in medicinal chemistry and chemical biology. Its unique terminal alkyne functionality bestows upon it a versatile reactivity, enabling its use in bioorthogonal chemistry and as a warhead for targeted enzyme inhibition. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of D-propargylglycine and its derivatives. We delve into the intricate mechanisms of action of these compounds as irreversible inhibitors of key enzymes such as cystathionine γ-lyase (CSE) and proline dehydrogenase (PRODH), highlighting their therapeutic potential in cardiovascular diseases, neurological disorders, and oncology. Detailed synthetic protocols, quantitative structure-activity relationship (QSAR) data, and step-by-step experimental methodologies for activity assessment are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge to harness the full potential of this remarkable class of molecules.

Introduction: The Advent of a Unique Amino Acid

D-propargylglycine, chemically known as (R)-2-aminopent-4-ynoic acid, is a chiral, non-proteinogenic amino acid distinguished by a terminal alkyne group.[1][2] This seemingly simple structural modification has profound implications for its chemical and biological properties, setting it apart from its proteinogenic counterparts. The presence of the propargyl moiety provides a reactive handle for "click" chemistry, a suite of bioorthogonal reactions that enable the specific and efficient labeling and conjugation of biomolecules in complex biological systems.[1][3][4]

Beyond its utility as a chemical tool, D-propargylglycine and its derivatives have garnered significant attention for their potent and specific inhibitory effects on various enzymes. This inhibitory action is often mechanism-based, leading to irreversible inactivation of the target enzyme and making these compounds valuable pharmacological probes and potential therapeutic agents.[1] This guide will explore the journey of D-propargylglycine from its natural origins to its current status as a versatile platform for drug discovery and development.

A Historical Perspective: From Nature's Arsenal to the Chemist's Toolbox

The story of propargylglycine begins not in a laboratory, but in the natural world. It was first identified as a natural product in microorganisms, specifically in Amanita mushrooms and the bacterium Streptomyces cattleya.[1] Its initial discovery was linked to its toxic properties, which were later understood to stem from its interference with the metabolism of sulfur-containing amino acids.[1]

The timeline below outlines key milestones in the discovery and development of D-propargylglycine and its derivatives:

-

Mid-20th Century: Initial isolation and characterization of propargylglycine from natural sources.

-

Late 20th Century: Elucidation of its role as an inhibitor of cystathionine γ-lyase (CSE) and its impact on hydrogen sulfide (H₂S) biosynthesis. This discovery opened the door to using propargylglycine as a tool to study the physiological roles of H₂S.

-

Early 21st Century: The rise of "click" chemistry propelled propargylglycine into the spotlight as a valuable building block for bioconjugation and chemical biology.[5]

-

2010s-Present: Renewed interest in propargylglycine derivatives as therapeutic agents, with a particular focus on N-propargylglycine as a suicide inhibitor of proline dehydrogenase (PRODH) for cancer therapy.[6][7]

Synthetic Strategies: Crafting Chiral Propargylglycine Derivatives

The synthesis of enantiomerically pure D-propargylglycine and its derivatives is a critical aspect of their development for both research and therapeutic applications. Various synthetic routes have been established, ranging from classical methods to modern catalytic approaches.

Enzymatic Synthesis

One elegant approach to obtaining enantiopure D-propargylglycine involves enzymatic resolution. For instance, phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PcPAL) can be used for the enantioselective deamination of a racemic mixture of DL-propargylglycine. The enzyme specifically acts on the L-enantiomer, leaving the desired D-enantiomer untouched and allowing for its separation.[8]

Asymmetric Synthesis from Achiral Precursors

The development of asymmetric synthetic methods allows for the direct construction of the chiral center with high enantioselectivity.

A common method for synthesizing N-substituted glycine derivatives, including N-propargylglycine, is the direct alkylation of a glycine precursor with a propargyl halide. To achieve enantioselectivity, chiral phase-transfer catalysts or chiral auxiliaries can be employed.

Experimental Protocol: Synthesis of N-Propargylglycine

-

Reaction Setup: Combine iodoacetic acid (1.0 equivalent) with an excess of propargylamine (approximately 8.0 equivalents) either neat or in a suitable solvent.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the crude product is purified. A common method is ion-exchange chromatography using a strong cation exchange resin like Dowex 50WX8.

-

Elution: The product is eluted from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

-

Isolation: The fractions containing the purified N-propargylglycine are collected, and the solvent is removed under reduced pressure.

Classical methods like the Strecker and Gabriel syntheses can also be adapted for the preparation of propargylglycine derivatives. The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis. For propargylglycine, propargyl aldehyde would be the starting material. The Gabriel synthesis utilizes phthalimide as an ammonia surrogate to form primary amines, which can be further elaborated.

A more recent and highly efficient method for synthesizing optically pure propargylglycine derivatives is the asymmetric Petasis-Mannich reaction of allenylboronic acids. This reaction utilizes a chiral amine to direct the stereochemical outcome, leading to the formation of the desired propargylglycine derivative with high enantiomeric excess.[9]

Mechanism of Action: A Tale of Two Enzymes

The biological activity of D-propargylglycine derivatives is primarily attributed to their ability to act as mechanism-based or "suicide" inhibitors of specific enzymes. This mode of inhibition involves the enzyme processing the inhibitor as if it were a natural substrate, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.

Inhibition of Cystathionine γ-lyase (CSE)

Propargylglycine is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), a pyridoxal 5'-phosphate (PLP)-dependent enzyme crucial for the biosynthesis of cysteine and the production of hydrogen sulfide (H₂S).[1][10] The inhibition mechanism proceeds as follows:

-

Binding: Propargylglycine binds to the active site of CSE.

-

Schiff Base Formation: The amino group of propargylglycine forms a Schiff base with the PLP cofactor.

-

Enzymatic Conversion: The enzyme initiates its catalytic cycle, leading to the formation of a reactive allene intermediate.

-

Covalent Modification: This highly reactive intermediate then attacks a nucleophilic residue in the active site or the PLP cofactor itself, forming a stable covalent adduct.[1] This adduct effectively sequesters the enzyme, rendering it inactive.

Inhibition of Proline Dehydrogenase (PRODH)

More recently, N-propargylglycine has been identified as a potent suicide inhibitor of proline dehydrogenase (PRODH), a mitochondrial flavoenzyme that catalyzes the first step in proline catabolism.[6][7] PRODH is overexpressed in certain cancers, making it an attractive therapeutic target. The inactivation of PRODH by N-propargylglycine follows a similar mechanism-based pathway, ultimately leading to covalent modification of the flavin adenine dinucleotide (FAD) cofactor.[11]

Quantitative Data and Structure-Activity Relationships

The inhibitory potency of D-propargylglycine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). A lower value for these parameters indicates a more potent inhibitor. The table below summarizes the inhibitory activities of propargylglycine and related compounds against CSE.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| DL-Propargylglycine (PAG) | Cystathionine γ-lyase (CSE) | 40 ± 8 | [12][13] |

| β-Cyanoalanine (BCA) | Cystathionine γ-lyase (CSE) | 14 ± 0.2 | [12][13] |

| L-Aminoethoxyvinylglycine (AVG) | Cystathionine γ-lyase (CSE) | ~1 | [12] |

| Aminooxyacetic acid (AOAA) | Cystathionine γ-lyase (CSE) | 1.1 ± 0.1 | [12][13] |

| Oxamic hydrazide 1 | Cystathionine γ-lyase (CSE) | 13 ± 1 | [14] |

Structure-Activity Relationship (SAR) Insights:

The development of various propargylglycine derivatives has provided valuable insights into the structural features that govern their inhibitory activity. For instance, modifications to the amino or carboxyl groups can influence binding affinity and selectivity for the target enzyme. The nature of the substituent on the nitrogen atom in N-propargylglycine analogs has been shown to be critical for PRODH inhibition.[11] Further exploration of the chemical space around the D-propargylglycine scaffold is an active area of research aimed at developing more potent and selective inhibitors.

Experimental Protocols

The characterization of D-propargylglycine derivatives requires robust and reliable experimental assays to determine their biological activity. This section provides detailed protocols for assessing the inhibition of CSE and PRODH.

Cystathionine γ-lyase (CSE) Inhibition Assay (Methylene Blue Method)

This colorimetric assay is a widely used method to measure the production of H₂S, a product of CSE activity.

Materials:

-

Recombinant human CSE

-

L-cysteine (substrate)

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 7.4)

-

Zinc acetate solution

-

N,N-dimethyl-p-phenylenediamine sulfate solution in HCl

-

Ferric chloride solution in HCl

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, PLP, and the test compound (D-propargylglycine derivative) at various concentrations.

-

Enzyme Addition: Add recombinant human CSE to each well to initiate the reaction. Include a control group without the inhibitor.

-

Substrate Addition: Add L-cysteine to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

H₂S Trapping: Stop the reaction and trap the produced H₂S by adding zinc acetate solution. This will form zinc sulfide (ZnS).

-

Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate solution followed by ferric chloride solution. This will react with the trapped sulfide to form methylene blue.

-

Measurement: Measure the absorbance at 670 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

Proline Dehydrogenase (PRODH) Activity Assay

PRODH activity can be measured by monitoring the reduction of an artificial electron acceptor or by detecting the product, pyrroline-5-carboxylate (P5C).

Materials:

-

Isolated mitochondria or recombinant PRODH

-

L-proline (substrate)

-

2,6-dichlorophenolindophenol (DCPIP)

-

Phenazine methosulfate (PMS)

-

Potassium cyanide (KCN)

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Reaction Buffer Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCN, FAD, and PMS.

-

Enzyme and Inhibitor Incubation: In a cuvette, mix the isolated mitochondria or recombinant PRODH with the reaction buffer and the test compound (N-propargylglycine derivative) at various concentrations. Incubate for a short period.

-

DCPIP Addition: Add DCPIP to the cuvette.

-

Reaction Initiation: Start the reaction by adding L-proline.

-

Measurement: Monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCPIP by the electrons generated from proline oxidation leads to a loss of color.

-

Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ or Kᵢ value.

Applications in Drug Discovery and Development

The unique properties of D-propargylglycine derivatives have positioned them as promising candidates for drug development in several therapeutic areas.

-

Cardiovascular Disease: By inhibiting CSE and modulating H₂S levels, propargylglycine derivatives are being investigated for their potential in treating hypertension and other cardiovascular disorders.[15]

-

Neuroscience: H₂S is a known neuromodulator, and inhibitors of its synthesis, such as propargylglycine derivatives, are valuable tools for studying its role in neurodegenerative diseases and for exploring potential therapeutic interventions.[16]

-

Oncology: The discovery of N-propargylglycine as a potent inhibitor of PRODH has opened up new avenues for cancer therapy. By targeting the metabolic vulnerability of cancer cells that are dependent on proline metabolism, these compounds have shown promising anti-cancer activity in preclinical models.[6][7]

-

Chemical Biology: The alkyne handle of D-propargylglycine makes it an indispensable tool for activity-based protein profiling (ABPP) and for the development of targeted drug delivery systems and diagnostic probes through click chemistry.[3][4]

Currently, to the best of our knowledge, there are no D-propargylglycine derivatives that have progressed to late-stage clinical trials. However, the robust preclinical data, particularly for N-propargylglycine in oncology, suggest that this class of compounds holds significant therapeutic promise and warrants further investigation.

Conclusion and Future Outlook

From its humble beginnings as a natural toxin, D-propargylglycine has evolved into a sophisticated and versatile molecular scaffold with far-reaching implications in science and medicine. Its journey underscores the power of chemical synthesis to unlock the therapeutic potential of natural products. The ability to rationally design and synthesize derivatives with tailored inhibitory profiles against key enzymes like CSE and PRODH has paved the way for novel therapeutic strategies in a range of diseases.

The future of D-propargylglycine derivatives appears bright. Continued exploration of their structure-activity relationships will undoubtedly lead to the development of even more potent and selective inhibitors. Furthermore, the integration of these compounds with advanced drug delivery technologies and their application in sophisticated chemical biology techniques will continue to expand our understanding of complex biological processes and accelerate the discovery of new medicines. As research in this field progresses, we can anticipate the translation of these promising preclinical findings into tangible clinical benefits.

References

- Barros, J., & Dixon, R. A. (2020). Plant phenylalanine/tyrosine ammonia-lyases. Trends in Plant Science, 25(1), 66–79.

-

Wikipedia. (n.d.). Propargylglycine. Retrieved from [Link]

- Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 924-932.

-

Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). ResearchGate. Retrieved from [Link]

- Fernández-Rodríguez, A., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(4), e4619.

-

Johnston, J. N., & Schwieter, K. E. (2015). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. Retrieved from [Link]

-

Pagar, A. D., et al. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. MDPI. Retrieved from [Link]

-

Abgenex. (n.d.). Mouse Cystathionine Gamma-Lyase (CTH) ELISA Kit Description. Retrieved from [Link]

-

Kraus, J. P., et al. (2009). Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies. PMC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-Propargylglycine Hydrochloride: A Versatile Amino Acid Building Block for Chemical Synthesis. Retrieved from [Link]

-

Stipanuk, M. H., et al. (2011). H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia. PMC. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual Human Cystathionine Gamma Lyase (CSE) ELISA Kit. Retrieved from [Link]

-

Srivastava, D., et al. (2012). Crystal Structures and Kinetics of Monofunctional Proline Dehydrogenase Provide Insight into Substrate Recognition and Conformation. SciSpace. Retrieved from [Link]

-

Echizen, H., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation. Keio University. Retrieved from [Link]

-

GCE4All Knowledge Base. (n.d.). propargylglycine. Retrieved from [Link]

-

Titanyuk, I. D., & Beletskaya, I. P. (2020). Efficient and stereoselective synthesis of (S)-α-propargylglycine derivatives from allenylboronic acid. ResearchGate. Retrieved from [Link]

- Kumar, R., et al. (2021). Synthesis and Characterization of Cystathionine-g-lyase (CSE) Inhibitors 1-(1H-Tetrazol-5-yl)but-3-yn-1-amine. Asian Journal of Organic & Medicinal Chemistry.

-

Scott, B. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PMC. Retrieved from [Link]

-

Tanner, J. J., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. PubMed. Retrieved from [Link]

-

Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Retrieved from [Link]

-

Sjoblom, N., et al. (2024). Crystallographic Fragment Screening of a Bifunctional Proline. Semantic Scholar. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-D-propargylglycine. Retrieved from [Link]

-

Scott, B. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed. Retrieved from [Link]

- Zhang, Y., & Ye, Z. (2024). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Bentham Science.

-

Matera, C., et al. (2018). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. PMC. Retrieved from [Link]

-

Langer, P., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. Retrieved from [Link]

-

Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]

- Rosini, E., et al. (2017). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences.

-

Williamson, R. T., & Thomson, R. J. (2012). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. PMC. Retrieved from [Link]

-

Olyaei, A., & Sadeghpour, M. (2022). Synthetic routes for phenazines: an overview. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of D-proline - CN107827802B.

-

Frei, A. (2019). Synthetic Routes towards Multifunctional Cyclopentadienes. PubMed. Retrieved from [Link]

Sources

- 1. Propargylglycine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

- 15. caymanchem.com [caymanchem.com]

- 16. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols: Incorporation of D-Propargylglycine Methyl Ester HCl into Peptides

Introduction

The deliberate inclusion of non-canonical amino acids into peptides is a powerful strategy in modern chemical biology and drug discovery.[1][2][3] These unique building blocks offer a way to introduce novel chemical functionalities, enhance metabolic stability, and constrain peptide conformations to improve biological activity and selectivity.[2][3] Among the diverse array of unnatural amino acids, D-Propargylglycine stands out due to its terminal alkyne group. This functional handle serves as a versatile platform for a wide range of chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of D-Propargylglycine methyl ester HCl into peptide sequences. We will delve into the fundamental principles, provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis, and discuss the critical aspects of handling, characterization, and downstream applications.

Chemical Principles and Strategic Considerations

The successful incorporation of D-Propargylglycine into a growing peptide chain hinges on the same core principles as standard peptide synthesis: protection of reactive functional groups, activation of the carboxyl group, and formation of the amide (peptide) bond.[6][7] However, the unique structure of D-Propargylglycine methyl ester HCl necessitates specific considerations.

Orthogonal Protection Strategy

A cornerstone of modern peptide synthesis is the use of an orthogonal protection strategy, which allows for the selective removal of one type of protecting group without affecting others.[8][9] For incorporating D-Propargylglycine, the most common and robust approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[10]

-

α-Amino Group Protection: The α-amino group of D-Propargylglycine methyl ester HCl is typically protected with an Fmoc group. The Fmoc group is base-labile and is removed at each cycle of the synthesis using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11]

-

Side Chain (Alkyne) Functionality: The propargyl side chain is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and does not require a protecting group.[8] This is a significant advantage as it simplifies the synthesis and avoids an additional deprotection step.

-

Carboxyl Group Protection: The C-terminus of the peptide is anchored to a solid support (resin) during SPPS, which serves as the protecting group for the C-terminal carboxyl group.[11] For solution-phase synthesis, the methyl ester of D-Propargylglycine methyl ester HCl serves as a temporary protecting group for the carboxyl functionality.

Activation and Coupling

The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[7][12] Several highly efficient coupling reagents are available, with phosphonium and aminium/uronium salts being the most widely used in modern SPPS.[12]

The choice of coupling reagent and additives can significantly impact the efficiency of the incorporation of sterically hindered or unusual amino acids. For D-Propargylglycine, standard coupling protocols are generally effective.

Experimental Workflow Overview

The general workflow for incorporating D-Propargylglycine into a peptide sequence via Fmoc-SPPS is depicted below.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating D-Propargylglycine.

Materials and Reagents

Handling and Storage of D-Propargylglycine Methyl Ester HCl

D-Propargylglycine methyl ester HCl is a stable, solid compound under recommended storage conditions.[13]

| Parameter | Recommendation |

| Storage Temperature | -20°C for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][14] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents.[13] |

Reagent Preparation

Accurate preparation of all reagents is critical for the success of the synthesis. All solvents should be of peptide synthesis grade.

| Reagent/Solution | Preparation |

| Fmoc-D-Propargylglycine-OH | If starting from the methyl ester HCl salt, the free acid must be prepared or purchased. Commercially available Fmoc-D-Pra-OH is recommended for direct use in SPPS. |

| Deprotection Solution | 20% (v/v) Piperidine in DMF. Prepare fresh daily. |

| Coupling Reagent Solution | e.g., 0.5 M HBTU/HOBt in DMF. Prepare fresh before each coupling cycle. |

| Activation Base | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[12] |

| Washing Solvents | DMF, Dichloromethane (DCM), Isopropanol (IPA). |

| Cleavage Cocktail | Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Prepare fresh in a fume hood. |

Detailed Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the incorporation of a single D-Propargylglycine residue into a peptide sequence using an automated peptide synthesizer.

1. Resin Preparation: a. Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). b. Place the resin in the reaction vessel of the synthesizer and swell in DMF for 30 minutes.

2. Synthesis Cycle for D-Propargylglycine Incorporation: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 5-7 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[11] b. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts. c. Coupling: i. In a separate vial, pre-activate Fmoc-D-Propargylglycine-OH (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. ii. Add DIPEA (8 equivalents) to the activation mixture and allow it to react for 2-3 minutes. iii. Add the activated amino acid solution to the reaction vessel containing the resin. iv. Allow the coupling reaction to proceed for 45-60 minutes at room temperature. d. Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and then DMF again (3 times) to remove excess reagents and byproducts. e. Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. f. Washing: Wash the resin thoroughly with DMF.

3. Chain Elongation: a. Repeat the synthesis cycle (steps 2a-2f) for each subsequent amino acid in the peptide sequence.

4. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2a.

5. Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin). c. Gently agitate the mixture at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the peptide pellet under vacuum.

Protocol 2: Manual Solution-Phase Coupling

This protocol is suitable for the synthesis of short peptides or for fragment condensation where one of the fragments is D-Propargylglycine methyl ester.

1. Deprotection of the Amine Component: a. Dissolve the N-terminally protected peptide (or amino acid) in a suitable solvent (e.g., DCM or DMF). b. Add the appropriate deprotection reagent (e.g., TFA for a Boc group, or piperidine for an Fmoc group). c. Monitor the reaction by TLC or LC-MS until completion. d. Remove the deprotection reagents and byproducts by evaporation or extraction. Neutralize the resulting salt if necessary.

2. Activation of D-Propargylglycine Methyl Ester HCl: a. Dissolve D-Propargylglycine methyl ester HCl (1.0 equivalent) and a coupling reagent such as EDC (1.1 equivalents) in anhydrous DCM or DMF.[12][15] b. Add an activator like HOBt (1.1 equivalents). c. Stir the mixture at 0°C for 15-20 minutes.

3. Coupling Reaction: a. To the activated D-Propargylglycine solution, add the deprotected amine component (1.0 equivalent) and a tertiary base like DIPEA (2.0 equivalents) to neutralize the HCl salt and facilitate the reaction. b. Allow the reaction to warm to room temperature and stir for 4-12 hours. c. Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude dipeptide by flash column chromatography or preparative HPLC.

Characterization and Quality Control

Thorough characterization of the synthesized peptide is essential to confirm its identity, purity, and structural integrity.[16][17]

| Technique | Purpose |

| Mass Spectrometry (MS) | To verify the molecular weight of the peptide, confirming the successful incorporation of the D-Propargylglycine residue.[16][18] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide and to separate the target peptide from deletion sequences or other impurities.[16][19] |

| Amino Acid Analysis (AAA) | To confirm the amino acid composition of the peptide, including the presence of the non-canonical D-Propargylglycine.[16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural elucidation, particularly to confirm the presence and location of the propargyl group. |

Downstream Application: Click Chemistry

The primary utility of incorporating D-Propargylglycine is to enable subsequent modification via click chemistry.[4][20][21] The terminal alkyne is a bio-orthogonal handle that can be specifically reacted with an azide-containing molecule in the presence of a copper(I) catalyst.[5] This reaction is highly efficient, selective, and can be performed in aqueous buffers, making it ideal for labeling peptides with fluorophores, conjugating them to carrier proteins, or creating cyclic peptides.[5][20][22]

Click Reaction Workflow

Caption: General workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 3: On-Resin Click Chemistry Modification

This protocol describes the conjugation of an azide-containing molecule to the peptide while it is still attached to the solid support.

1. Peptide Synthesis: a. Synthesize the peptide containing D-Propargylglycine on the resin as described in Protocol 1. The N-terminal Fmoc group should be removed.

2. Preparation of the Click Reaction Mixture: a. In a microcentrifuge tube, prepare a solution of the azide-containing molecule (5-10 equivalents relative to resin loading) in a mixture of DMF and water (e.g., 3:1 v/v). b. Prepare a stock solution of copper(II) sulfate (CuSO₄). c. Prepare a fresh stock solution of sodium ascorbate.

3. On-Resin Click Reaction: a. Swell the peptide-resin in the DMF/water mixture. b. Add the solution of the azide-containing molecule to the resin. c. Add the sodium ascorbate solution (10-20 equivalents) to the resin slurry. d. Add the CuSO₄ solution (1-2 equivalents) to initiate the reaction. A ligand such as THPTA can be pre-mixed with the CuSO₄ to improve catalyst stability and efficiency. e. Gently agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

4. Washing and Cleavage: a. Once the reaction is complete, wash the resin thoroughly with DMF, water, and then DCM. b. Cleave the modified peptide from the resin and deprotect the side chains as described in Protocol 1, step 5.

5. Purification: a. Purify the crude modified peptide by preparative HPLC.

Conclusion

The incorporation of D-Propargylglycine methyl ester HCl into peptides provides a powerful and versatile tool for the synthesis of modified and functionalized peptides. By following the detailed protocols and considering the key chemical principles outlined in this application note, researchers can reliably introduce this non-canonical amino acid into their sequences. The subsequent application of click chemistry opens up a vast landscape of possibilities for creating novel peptide-based probes, therapeutics, and biomaterials. The methodologies described herein are robust and adaptable, providing a solid foundation for innovation in the field of peptide science.

References

- Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide.

- Boyce, J. A., Shrestha, A., & Movassaghi, M. (n.d.). Modular Synthesis of Unnatural Peptides via Rh(III)

- Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.

- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

- JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. JPT Peptide Technologies.

-

D'Souza, L. M., & Gilon, C. (2007, October 23). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwPa1lf0IKAJivLYPrgweUz1Q70O0mUsWaRtSIgvbCIYSuh9d52IcabqQkOPNQE9YQFV_4fXjWGOCbde3hbZ0pHKmJ6_f82mGyVEpiqDsok_go_sBlUquEe5sKQXmtVW6pkw2r]([Link]

Sources

- 1. Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. jpt.com [jpt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Click Chemistry - Biosyntan GmbH [biosyntan.de]

- 6. biomatik.com [biomatik.com]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

- 15. peptide.com [peptide.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. researchgate.net [researchgate.net]

- 18. biopharmaspec.com [biopharmaspec.com]

- 19. lcms.cz [lcms.cz]

- 20. Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. pubs.acs.org [pubs.acs.org]

D-Propargylglycine methyl ester hcl in stereospecific synthesis techniques

Application Note: Stereospecific Utility of D-Propargylglycine Methyl Ester HCl

Executive Summary

D-Propargylglycine methyl ester hydrochloride (D-Pra-OMe[1]·HCl) is a high-value chiral building block characterized by three functional pillars: the D-stereocenter (conferring proteolytic stability), the terminal alkyne (a bioorthogonal handle for click chemistry), and the methyl ester (orthogonal C-terminal protection). This guide details the protocols for utilizing D-Pra-OMe·HCl in the stereospecific synthesis of peptidomimetics, "stapled" peptides, and triazole-modified scaffolds, with a specific focus on maintaining optical purity during solution-phase coupling and cycloaddition.[1]

Compound Profile & Properties

| Property | Specification |

| Compound Name | D-Propargylglycine methyl ester hydrochloride |

| Synonyms | (R)-2-Amino-4-pentynoic acid methyl ester HCl; H-D-Pra-OMe[1][2]·HCl |

| Chemical Formula | |

| Molecular Weight | 177.63 g/mol |

| Chirality | D-isomer ( |

| Solubility | Highly soluble in water, methanol, DMSO, DMF. |

| Stability | Hygroscopic; store at -20°C under desiccant.[1] |

| Key Reactivity | Nucleophilic amine (after neutralization); Electrophilic alkyne (CuAAC); Labile ester. |

Core Application 1: Stereospecific Solution-Phase Coupling

Context: D-Pra-OMe·HCl is frequently used as the C-terminal acceptor in the synthesis of protease-resistant peptide analogues.[1] The critical challenge is neutralizing the hydrochloride salt to liberate the amine for coupling without inducing base-catalyzed racemization at the

Mechanism of Action

The

Protocol: Low-Racemization Coupling

Objective: Couple N-Boc-L-Phe-OH to H-D-Pra-OMe·HCl to form the diastereomerically pure dipeptide Boc-L-Phe-D-Pra-OMe.[1]

Materials:

-

Boc-L-Phe-OH (1.1 equiv)[1]

-

Coupling Agent: EDC[1][3]·HCl (1.2 equiv) / HOBt (1.2 equiv) [Note: EDC/HOBt is preferred over HATU for segment coupling to minimize epimerization risk].

-

Base: N-Methylmorpholine (NMM) (2.1 equiv) [Note: NMM is a weaker base than DIPEA, reducing racemization risk].

-

Solvent: Anhydrous DMF or DCM (

concentration).

Step-by-Step Methodology:

-

Preparation: Dissolve H-D-Pra-OMe·HCl (1 mmol, 177 mg) and Boc-L-Phe-OH (1.1 mmol) in anhydrous DCM (10 mL) under nitrogen.[1] Cool to 0°C.[1]

-

Activation: Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol) to the mixture. Stir for 5 minutes.

-

Neutralization (Critical): Add NMM (2.1 mmol) dropwise over 5 minutes. Do not dump the base. The first equivalent neutralizes the HCl salt; the second activates the carboxylate.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Work-up: Dilute with EtOAc (50 mL). Wash sequentially with

(removes unreacted amine/base), saturated -

Validation: Dry over

and concentrate. Analyze diastereomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column).

Core Application 2: Bioorthogonal "Click" Modification (CuAAC)

Context: The D-propargyl side chain serves as a "handle" to attach fluorophores, drugs, or stabilizing staples via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is stereospecific in the sense that it does not alter the chiral center of the amino acid.

Protocol: Synthesis of Triazolyl-D-Amino Acid Derivatives

Objective: Convert the alkyne side chain of a D-Pra-OMe residue into a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

Substrate: Peptide containing D-Pra-OMe (or free H-D-Pra-OMe[1]·HCl if N-protected).[1][2]

-

Reagent: Benzyl Azide (1.2 equiv).

-

Catalyst:

( -

Reductant: Sodium Ascorbate (

). -

Ligand (Optional but recommended): THPTA (

) to protect biomolecules from oxidative damage. -

Solvent:

(1:1).[4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Dissolution: Dissolve the D-Pra substrate in

(1:1). If the substrate is hydrophobic, add minimal DMF. -

Azide Addition: Add Benzyl Azide (1.2 equiv).

-

Catalyst Premix: In a separate vial, mix

and THPTA in water. Add this complex to the reaction vessel. -

Initiation: Add Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to Cu(I). The solution may turn bright yellow (if concentrated) or remain colorless.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of alkyne peak, appearance of triazole mass + azide mass).

-

Chelation Work-up: Add a metal scavenger (e.g., EDTA or QuadraPure™ TU resin) to remove copper before isolation.[1] Copper contamination can catalyze oxidation in downstream biological assays.[1]

Visualizing the Stereospecific Workflow

The following diagram illustrates the parallel pathways for utilizing D-Pra-OMe·HCl: direct peptide coupling versus pre-coupling modification via click chemistry.[1]

Figure 1: Strategic workflow for D-Propargylglycine Methyl Ester HCl, highlighting the divergence between backbone extension (Pathway A) and side-chain functionalization (Pathway B).

Expert Insights & Troubleshooting (E-E-A-T)

Racemization Control

-

Risk: The D-configuration is the high-value feature.[1] Loss of chirality turns a specific probe into a mixture.[1]

-

Insight: Avoid using DBU or excess TEA. If using Fmoc chemistry (on the free acid version), be wary of prolonged exposure to piperidine. For the methyl ester HCl salt, NMM (N-methylmorpholine) is the superior base for neutralization because it is sterically hindered and less basic (

) than TEA (

Handling the HCl Salt

-

Risk: D-Pra-OMe[1]·HCl is hygroscopic.[1] Moisture absorption leads to hydrolysis of the methyl ester to the free acid over time.

-

Protocol: Store under argon/nitrogen at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Safety: Azide-Alkyne Ratios

-

Insight: When performing "click" chemistry on D-Pra-OMe, ensure the alkyne is not in large excess if the azide is low molecular weight, to avoid formation of unstable poly-triazoles or shock-sensitive byproducts. Always use a copper chelator during workup if the product is intended for cell-based assays, as free copper is cytotoxic [2].[1]

References

-

Carpino, L. A., & El-Faham, A. (1995).[1] Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters.

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

-

ChemScene. (n.d.). DL-Propargylglycine hydrochloride Product Information. (Note: Reference for physical properties of the salt form).

-

Santa Cruz Biotechnology. (n.d.). L-Propargylglycine methyl ester hydrochloride Product Data. (Note: Enantiomer reference for solubility/handling).

Sources

application of D-Propargylglycine methyl ester hcl in drug discovery

Application Note: D-Propargylglycine Methyl Ester HCl in Drug Discovery

Title: Engineering Protease-Resistant Peptidomimetics and Bioorthogonal Probes using D-Propargylglycine Methyl Ester HCl

Abstract

This technical guide details the strategic application of D-Propargylglycine methyl ester hydrochloride (D-Pra-OMe·HCl) in modern drug discovery. Unlike its L-isomer, which is a known inhibitor of cystathionine

Module 1: Strategic Applications in Medicinal Chemistry

The Triazole Bioisostere (Amide Bond Replacement)

The primary utility of D-Propargylglycine in drug design is the generation of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Mechanism: The alkyne side chain of D-Pra reacts with an azide-functionalized amino acid.[1]

-

Result: A 1,4-disubstituted 1,2,3-triazole ring is formed.[2][3]

-

Why it matters: This ring mimics the electronic and steric properties of a trans-amide bond (peptide bond) but is completely resistant to hydrolytic cleavage by proteases.

-

D-Isomer Advantage: Incorporating the D-isomer adds a second layer of stability, as endogenous proteases typically do not recognize D-stereocenters.

Peptide Macrocyclization ("Stapling")

D-Pra is used to introduce rigid constraints into peptide backbones.

-

Workflow: D-Pra is incorporated into a peptide sequence. A second residue (e.g., Azidohomoalanine) is placed

or -

Reaction: CuAAC "clicks" the two side chains together.

-

Outcome: A macrocyclic "stapled" peptide with enhanced helical stability and cell permeability.

Activity-Based Protein Profiling (ABPP)

D-Pra-OMe serves as a "stealth" probe.

-

Metabolic Stability: Because it is the D-isomer, it is not rapidly degraded by cellular machinery, allowing for longer incubation times in live-cell labeling experiments compared to L-analogs.

-

Clickable Tag: The alkyne handle allows researchers to enrich or visualize the probe ex vivo using fluorescent azides or biotin-azides.

Module 2: Visualizing the Workflow

The following diagram illustrates the conversion of D-Propargylglycine into a protease-resistant triazole peptidomimetic.

Caption: Workflow for synthesizing triazole-linked peptidomimetics using D-Propargylglycine as the alkyne donor.

Module 3: Experimental Protocols

Protocol A: Solution-Phase Synthesis of Triazole-Linked Dipeptide

Target: Synthesis of a model peptidomimetic where D-Pra provides the alkyne moiety.

Reagents:

-

Compound 1: D-Propargylglycine methyl ester HCl (1.0 eq)

-

Compound 2:

-Boc-4-Azidophenylalanine (or aliphatic azide) (1.0 eq) -

Catalyst: CuSO

·5H -

Reductant: Sodium Ascorbate (0.5 eq)

-

Solvent:

-BuOH : H

Step-by-Step Procedure:

-

Preparation: Dissolve D-Propargylglycine methyl ester HCl (100 mg) in 2 mL of water. Neutralize the HCl salt by adding 1.0 eq of NaHCO

if the reaction pH is too low (aim for pH 7–8). -

Mixing: Add the azide component (

-Boc-protected amino acid) dissolved in 2 mL of -

Catalyst Addition: Add freshly prepared sodium ascorbate solution (0.5 eq), followed immediately by the CuSO

solution (0.1 eq). The solution should turn a bright yellow/orange (active Cu(I) species). -

Incubation: Stir vigorously at Room Temperature (RT) for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the alkyne peak.

-

Workup: Dilute with ethyl acetate (15 mL) and wash with brine (2 x 10 mL) and 5% NH

OH (to remove copper traces). -

Purification: Dry organic layer over Na

SO -

Validation: Verify the formation of the 1,2,3-triazole ring via

H-NMR (distinct singlet proton at

Protocol B: Bioorthogonal Labeling of Cell Lysates

Target: Labeling proteins that have incorporated D-Pra (if used as a metabolic probe) or testing the reactivity of a D-Pra-containing peptide drug candidate.

Reagents:

-

Lysate: Protein lysate containing D-Pra modified targets (1 mg/mL).

-

Tag: Biotin-Azide (50

M final). -

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for protecting proteins from Cu-mediated oxidation.

-

Catalyst: CuSO

(1 mM). -

Reductant: Sodium Ascorbate (2.5 mM).

Step-by-Step Procedure:

-

Lysate Prep: Adjust lysate to 1 mg/mL in PBS (pH 7.4).

-

Click Cocktail: In a separate tube, premix CuSO

and THPTA ligand (1:2 molar ratio) and let stand for 5 mins to form the complex. -

Reaction Assembly: Add reagents to the lysate in this order:

-

Incubation: Vortex gently and incubate for 1 hour at RT in the dark.

-

Termination: Stop reaction by adding 5 volumes of ice-cold acetone or EDTA (10 mM).

-

Analysis: Centrifuge to precipitate proteins, wash, resolubilize, and analyze via Streptavidin-HRP Western Blot.

Module 4: Quality Control & Handling

| Parameter | Specification / Recommendation |

| Storage | Store powder at -20°C under desiccated conditions. Hydroscopic nature of HCl salt requires tight sealing. |

| Solubility | Highly soluble in Water , DMSO , and Methanol . |

| Stability | The terminal alkyne is stable at physiological pH but can degrade in the presence of strong bases or uncapped transition metals over long periods. |

| Chiral Purity | Critical for drug discovery.[6] Verify enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column) to ensure no racemization occurred during esterification. |

| Handling | Avoid contact with silver or mercury salts, which can react explosively or precipitate with terminal alkynes. |

References

-

Valverde, I. E., et al. (2013). "1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting." Angewandte Chemie International Edition. Link

-

Thirumurugan, P., et al. (2013). "Click Chemistry for Drug Development and Diverse Chemical Biology Applications." Chemical Reviews. Link

-

Bock, V. D., et al. (2007). "1,2,3-Triazoles as peptide bond isosteres: synthesis and biological function." Organic & Biomolecular Chemistry. Link

-

BroadPharm. "Click Chemistry Protocols: Labeling of Cell Lysates and Oligonucleotides." BroadPharm Technical Guides. Link

-

MedChemExpress. "DL-Propargylglycine Product Information and Biological Activity." MedChemExpress. Link(Note: Reference for general Propargylglycine properties and handling).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. broadpharm.com [broadpharm.com]

- 6. nbinno.com [nbinno.com]

Probing the Nascent Proteome: D-Propargylglycine Methyl Ester HCl for Metabolic Labeling

Senior Application Scientist Note: The ability to distinguish newly synthesized proteins from the pre-existing proteome is fundamental to understanding the dynamic cellular response to stimuli, development, and disease. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful tool for this purpose, offering a non-radioactive and versatile method to tag, visualize, and identify nascent proteins. This guide provides a comprehensive overview and detailed protocols for the use of D-Propargylglycine methyl ester HCl, a non-canonical amino acid probe, for the selective labeling and analysis of newly synthesized proteins in mammalian cells.

Introduction: Unveiling Protein Dynamics with Bioorthogonal Probes

The cellular proteome is in a constant state of flux, with the synthesis of new proteins being a tightly regulated process that dictates cellular function. Traditional methods for studying protein synthesis, such as radioactive pulse-chase experiments with ³⁵S-methionine, while powerful, have limitations regarding safety and the complexity of downstream analysis.[1] The advent of bioorthogonal chemistry has provided a transformative alternative.[2] This approach utilizes chemical reporters, such as non-canonical amino acids, that are incorporated into biomolecules through the cell's own metabolic pathways.[3][4] These reporters contain a unique chemical handle (e.g., an alkyne or an azide) that is inert to biological processes but can be selectively reacted with a complementary probe in a "click chemistry" reaction.[2][5]